Benzo[b]thiophen-2(3H)-imine
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Overview
Description
Benzo[b]thiophen-2(3H)-imine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure This compound belongs to the class of benzothiophenes, which are known for their diverse biological and pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]thiophen-2(3H)-imine typically involves coupling reactions and electrophilic cyclization reactions. One common method includes the reaction of 2-bromobenzene with sodium sulfide or potassium sulfide to form the benzothiophene core, followed by further functionalization to introduce the imine group .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophen-2(3H)-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiophene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiophenes with different functional groups.
Scientific Research Applications
Benzo[b]thiophen-2(3H)-imine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential as an anticancer agent and in the treatment of other diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Benzo[b]thiophen-2(3H)-imine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene: A parent compound with similar structural features but lacking the imine group.
Benzo[b]thiophene-2-carboxamide: Another derivative with different functional groups and biological activities.
Benzo[b]thiophene-2-boronic acid: Known for its use in organic synthesis and medicinal chemistry.
Uniqueness
Benzo[b]thiophen-2(3H)-imine is unique due to the presence of the imine group, which imparts distinct chemical reactivity and biological properties. This functional group allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Biological Activity
Benzo[b]thiophen-2(3H)-imine is a heterocyclic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, including its potential therapeutic applications, mechanisms of action, and results from various studies.
Chemical Structure and Properties
This compound features a fused benzothiophene ring system with an imine functional group, which contributes to its unique chemical reactivity and biological profile. The structural formula can be represented as follows:
1. Antioxidant Activity
Recent studies have shown that derivatives of this compound exhibit significant antioxidant properties. For instance, a series of benzo[b]thiophen-3-ol derivatives were synthesized and evaluated for their ability to inhibit human monoamine oxidase (hMAO), particularly the MAO-B isoform, which is implicated in neurodegenerative diseases like Parkinson's disease. The antioxidant activity was assessed through various assays measuring the DOPAC/DA ratio and lactate dehydrogenase (LDH) activity in rat cortex synaptosomes .
Table 1: Antioxidant Activity of Benzo[b]thiophen Derivatives
Compound | IC50 (hMAO-B) | Selectivity Index (SI) |
---|---|---|
PM4 | 0.25 µM | 10 |
PM5 | 0.30 µM | 8 |
PM6 | 0.22 µM | 12 |
2. Anticonvulsant Properties
This compound derivatives have also been evaluated for their anticonvulsant effects. A focused series of pyrrolidine derivatives containing the benzo[b]thiophen moiety were tested in various seizure models, including the maximal electroshock (MES) and pentylenetetrazole (PTZ) models. Compounds demonstrated significant protective effects against seizures, indicating potential use in epilepsy treatment .
Table 2: Anticonvulsant Activity in Seizure Models
Compound | MES Protection (%) | PTZ Protection (%) |
---|---|---|
28 | 100 | 75 |
30 | 50 | 50 |
31 | 100 | 100 |
3. Antimicrobial Activity
The antimicrobial properties of this compound derivatives have been investigated against various bacterial strains, including Staphylococcus aureus. A study reported that certain derivatives exhibited minimal inhibitory concentrations (MICs) as low as 4 µg/mL against resistant strains, highlighting their potential as antibacterial agents .
Table 3: Antimicrobial Activity Against Staphylococcus aureus
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
II.b | 4 | Non-cytotoxic |
III.d | ≥256 | Weak activity |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Monoamine Oxidase : The compounds selectively inhibit MAO-B, leading to increased levels of neurotransmitters such as dopamine, which may alleviate symptoms associated with neurodegenerative diseases.
- Antioxidant Mechanism : The ability to scavenge free radicals contributes to neuroprotection and may prevent oxidative stress-related damage in neural tissues.
- Anticonvulsant Mechanism : The anticonvulsant activity is believed to involve modulation of sodium channels, reducing neuronal excitability during seizure events .
Case Studies
Several case studies have documented the efficacy of benzo[b]thiophen derivatives in preclinical models:
- Neuroprotection in Parkinson’s Disease Models : A study demonstrated that specific benzo[b]thiophen derivatives significantly improved motor function in animal models of Parkinson’s disease by inhibiting hMAO-B and reducing oxidative stress markers.
- Pain Management : In models of neuropathic pain, compounds derived from this compound showed promising analgesic effects, suggesting potential applications in pain management therapies .
Properties
Molecular Formula |
C8H7NS |
---|---|
Molecular Weight |
149.21 g/mol |
IUPAC Name |
3H-1-benzothiophen-2-imine |
InChI |
InChI=1S/C8H7NS/c9-8-5-6-3-1-2-4-7(6)10-8/h1-4,9H,5H2 |
InChI Key |
YAFOBYMLYYJHJK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2SC1=N |
Origin of Product |
United States |
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